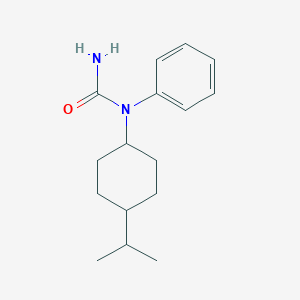
1-(4-Isopropylcyclohexyl)-1-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Isopropylcyclohexyl)-1-phenylurea, also known as SERT inhibitor, is a chemical compound that has been extensively studied in the field of neuroscience. It is a potent inhibitor of the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft. The inhibition of SERT leads to an increase in serotonin levels in the brain, which has been linked to a variety of physiological and behavioral effects.
作用机制
The mechanism of action of 1-(4-Isopropylcyclohexyl)-1-phenylurea involves the inhibition of 1-(4-Isopropylcyclohexyl)-1-phenylurea, a protein responsible for the reuptake of serotonin from the synaptic cleft. By inhibiting 1-(4-Isopropylcyclohexyl)-1-phenylurea, 1-(4-Isopropylcyclohexyl)-1-phenylurea leads to an increase in serotonin levels in the brain, which has been linked to a variety of physiological and behavioral effects.
生化和生理效应
The biochemical and physiological effects of 1-(4-Isopropylcyclohexyl)-1-phenylurea are primarily related to its ability to inhibit 1-(4-Isopropylcyclohexyl)-1-phenylurea and increase serotonin levels in the brain. Some of the effects include:
1. Increased mood: The increase in serotonin levels in the brain has been linked to an improvement in mood.
2. Decreased anxiety: The increase in serotonin levels in the brain has also been linked to a decrease in anxiety.
3. Improved cognition: Serotonin has been linked to various cognitive processes such as learning and memory. The increase in serotonin levels in the brain may lead to an improvement in these processes.
实验室实验的优点和局限性
1-(4-Isopropylcyclohexyl)-1-phenylurea has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent inhibition of 1-(4-Isopropylcyclohexyl)-1-phenylurea: 1-(4-Isopropylcyclohexyl)-1-phenylurea is a potent inhibitor of 1-(4-Isopropylcyclohexyl)-1-phenylurea, which makes it an ideal compound for studying the role of serotonin in various physiological and behavioral processes.
2. Specificity: 1-(4-Isopropylcyclohexyl)-1-phenylurea is a specific inhibitor of 1-(4-Isopropylcyclohexyl)-1-phenylurea and does not affect other neurotransmitter transporters.
3. Availability: 1-(4-Isopropylcyclohexyl)-1-phenylurea is commercially available, which makes it easily accessible for lab experiments.
Some of the limitations of 1-(4-Isopropylcyclohexyl)-1-phenylurea for lab experiments include:
1. Toxicity: 1-(4-Isopropylcyclohexyl)-1-phenylurea has been shown to be toxic in some animal models, which may limit its use in certain experiments.
2. Cost: 1-(4-Isopropylcyclohexyl)-1-phenylurea can be expensive, which may limit its use in some experiments.
3. Specificity: While the specificity of 1-(4-Isopropylcyclohexyl)-1-phenylurea for 1-(4-Isopropylcyclohexyl)-1-phenylurea is an advantage, it may also limit its use in experiments that require the inhibition of other neurotransmitter transporters.
未来方向
There are several future directions for the study of 1-(4-Isopropylcyclohexyl)-1-phenylurea. Some of these include:
1. Development of new antidepressant and anxiolytic drugs: The inhibition of 1-(4-Isopropylcyclohexyl)-1-phenylurea by 1-(4-Isopropylcyclohexyl)-1-phenylurea has been linked to the treatment of depression and anxiety. Further research may lead to the development of new drugs that target 1-(4-Isopropylcyclohexyl)-1-phenylurea and have improved efficacy and safety profiles.
2. Study of serotonin signaling in various physiological and behavioral processes: The increase in serotonin levels in the brain by 1-(4-Isopropylcyclohexyl)-1-phenylurea has been linked to various physiological and behavioral processes. Further research may lead to a better understanding of the role of serotonin in these processes.
3. Study of the toxicity of 1-(4-Isopropylcyclohexyl)-1-phenylurea: The toxicity of 1-(4-Isopropylcyclohexyl)-1-phenylurea has been shown in some animal models. Further research may lead to a better understanding of the toxicity of this compound and ways to mitigate its effects.
Conclusion:
1-(4-Isopropylcyclohexyl)-1-phenylurea is a potent inhibitor of 1-(4-Isopropylcyclohexyl)-1-phenylurea that has been extensively studied in the field of neuroscience. Its ability to increase serotonin levels in the brain has been linked to a variety of physiological and behavioral effects. While it has several advantages for lab experiments, it also has limitations and toxicity concerns. Future research may lead to the development of new drugs that target 1-(4-Isopropylcyclohexyl)-1-phenylurea and have improved efficacy and safety profiles, as well as a better understanding of the role of serotonin in various physiological and behavioral processes.
合成方法
The synthesis of 1-(4-Isopropylcyclohexyl)-1-phenylurea is a complex process that involves several steps. One of the most common methods involves the reaction of 4-isopropylcyclohexylamine with phenyl isocyanate in the presence of a catalyst such as triethylamine. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学研究应用
1-(4-Isopropylcyclohexyl)-1-phenylurea has been extensively studied in the field of neuroscience due to its ability to inhibit 1-(4-Isopropylcyclohexyl)-1-phenylurea. This inhibition leads to an increase in serotonin levels in the brain, which has been linked to a variety of physiological and behavioral effects. Some of the applications of 1-(4-Isopropylcyclohexyl)-1-phenylurea in scientific research include:
1. Treatment of depression: The increase in serotonin levels in the brain has been linked to the treatment of depression. 1-(4-Isopropylcyclohexyl)-1-phenylurea has been shown to be effective in the treatment of depression in animal models.
2. Treatment of anxiety: The increase in serotonin levels in the brain has also been linked to the treatment of anxiety. 1-(4-Isopropylcyclohexyl)-1-phenylurea has been shown to be effective in the treatment of anxiety in animal models.
3. Study of serotonin signaling: 1-(4-Isopropylcyclohexyl)-1-phenylurea has been used to study the role of serotonin signaling in various physiological and behavioral processes.
属性
CAS 编号 |
102613-38-7 |
|---|---|
产品名称 |
1-(4-Isopropylcyclohexyl)-1-phenylurea |
分子式 |
C16H24N2O |
分子量 |
260.37 g/mol |
IUPAC 名称 |
1-phenyl-1-(4-propan-2-ylcyclohexyl)urea |
InChI |
InChI=1S/C16H24N2O/c1-12(2)13-8-10-15(11-9-13)18(16(17)19)14-6-4-3-5-7-14/h3-7,12-13,15H,8-11H2,1-2H3,(H2,17,19) |
InChI 键 |
HBJZKBZYVHQCJQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC(CC1)N(C2=CC=CC=C2)C(=O)N |
规范 SMILES |
CC(C)C1CCC(CC1)N(C2=CC=CC=C2)C(=O)N |
其他 CAS 编号 |
102613-38-7 |
同义词 |
1-(4-Isopropylcyclohexyl)-1-phenylurea |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



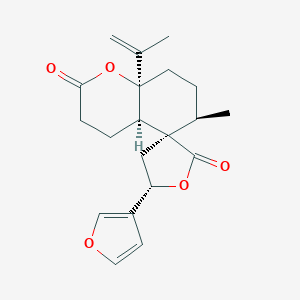
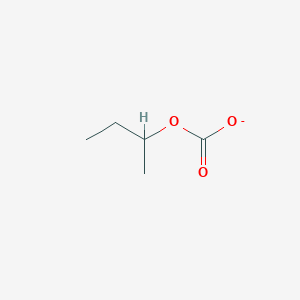
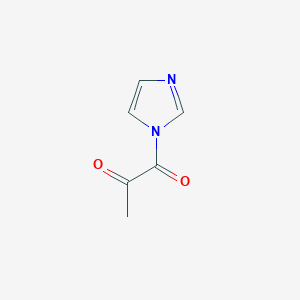
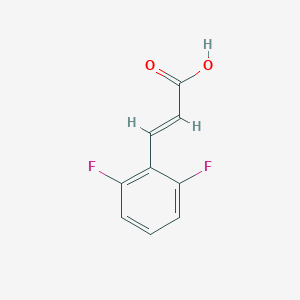

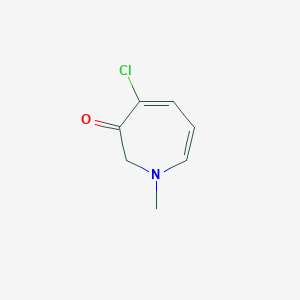
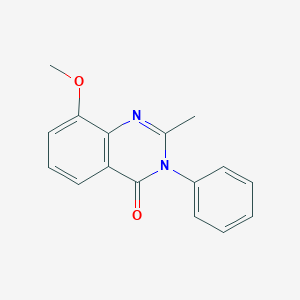
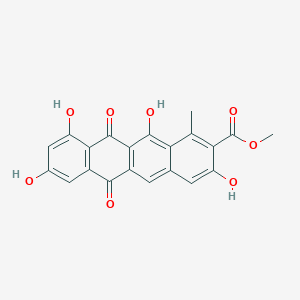
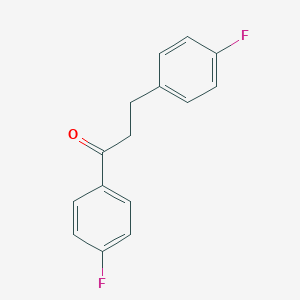
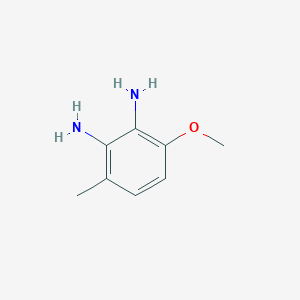
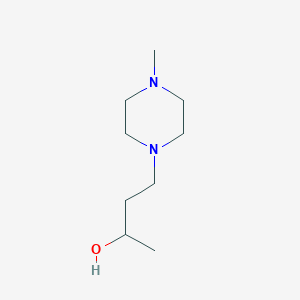
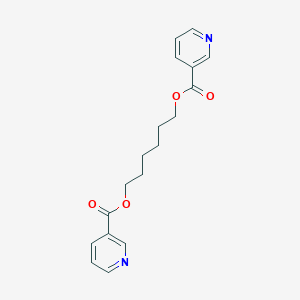
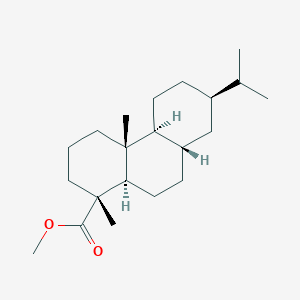
![4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid](/img/structure/B34434.png)